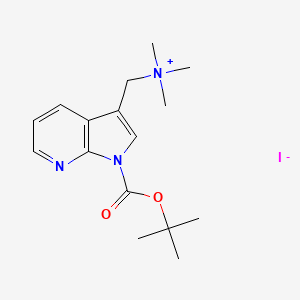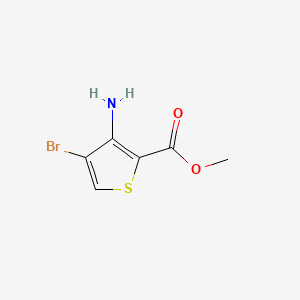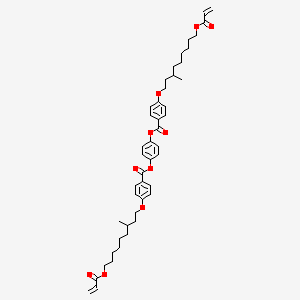
Oxyde de lithium, de manganèse et de nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium manganese nickel oxide is a cathode material that can be charged at high voltage. Due to the high potential, the material has a higher energy density compared to lithium cobalt oxide and lithium iron phosphate .
Synthesis Analysis
The development of the layered lithium nickel manganese oxide cathode materials is reviewed from synthesis method, coating, doping to modification, lithium-rich materials, nanostructured materials, and so on, which can make electrochemical performance better .Molecular Structure Analysis
Layered structural lithium metal oxides with rhombohedral α-NaFeO2 crystal structure have been proven to be particularly suitable for application as cathode materials in lithium-ion batteries .Chemical Reactions Analysis
Manganese–nickel bimetallic oxide electrocatalyzing redox reactions of lithium polysulfides in lithium–sulfur batteries . The reaction kinetics of LiNiO2 formation are satisfactorily expressed by the Brounshtein–Ginstling model, and the activation energy of the formation process is estimated to be 76.1 kJ mol−1 .Physical and Chemical Properties Analysis
Lithium nickel manganese oxides are promising, inexpensive, nontoxic, and have high thermal stability; thus, they are extensively studied as alternative cathode electrode materials to the commercial LiCoO2 electrode .Applications De Recherche Scientifique
Batteries lithium-ion haute performance
L’oxyde de lithium, de manganèse et de nickel (LMNO) est un matériau de cathode prometteur pour les batteries lithium-ion en raison de sa capacité spécifique et de sa densité énergétique élevées {svg_1}. Il est particulièrement important dans la poursuite des objectifs de neutralité carbone, car il peut potentiellement conduire au développement de dispositifs de stockage d’énergie plus efficaces. L’activité redox anionique et cationique du LMNO contribue à sa capacité spécifique élevée, ce qui est crucial pour les batteries haute performance {svg_2}.
Modification de surface pour les performances électrochimiques
Des stratégies de modification de surface, telles que le revêtement en sulfate de lithium, ont été employées pour améliorer les performances électrochimiques des matériaux de cathode LMNO {svg_3}. Cette approche peut conduire à une capacité spécifique de décharge plus élevée et à une meilleure stabilité cyclique, ce qui est essentiel pour la longévité et l’efficacité des batteries lithium-ion {svg_4}.
Piles à combustible à oxyde solide
Le LMNO trouve une application dans la cathode des piles à combustible à oxyde solide en raison de sa conductivité électronique {svg_5}. Ces piles à combustible sont essentielles dans les technologies de conversion d’énergie propre, et l’utilisation du LMNO peut améliorer leurs performances et leur durabilité.
Cellules au lithium primaires et secondaires
Le composé a été utilisé comme électrode positive à la fois dans les cellules au lithium primaires (à décharge unique) et secondaires (rechargeables) avec des électrolytes non aqueux {svg_6}. Cette application est essentielle pour une large gamme de dispositifs électroniques, des appareils électroniques grand public de petite taille aux systèmes de stockage d’énergie à grande échelle.
Nouvelles méthodes de modification pour les cathodes
Des recherches récentes ont introduit de nouvelles méthodes de modification pour les cathodes LMNO, notamment le revêtement des joints de grains, la conception en gradient et les stratégies de stabilisation entropique {svg_7}. Ces techniques de pointe visent à résoudre des problèmes courants tels que la baisse de tension et la perte de capacité, améliorant ainsi les performances globales des batteries lithium-ion.
Adsorbants tamis moléculaires pour l’extraction du lithium
Le LMNO a été étudié pour son potentiel en tant qu’adsorbant tamis moléculaire, en particulier pour l’extraction sélective des ions lithium de l’eau de mer et des saumures {svg_8}. Cette application est respectueuse de l’environnement et efficace, offrant une méthode prometteuse pour la récupération du lithium dans divers procédés industriels.
Mécanisme D'action
Target of Action
Lithium manganese nickel oxide primarily targets lithium-ion batteries, where it acts as the positively charged cathode . The material’s high energy density and operating voltage make it particularly suitable for electric vehicle applications .
Mode of Action
The compound operates through a process known as intercalation. During charging and discharging of a battery, lithium ions intercalate into the cathode or anode . This means the lithium ions move in and out between the layers of the lithium manganese nickel oxide material . When the battery is charged, the lithium de-intercalates and moves to the anode .
Biochemical Pathways
While lithium manganese nickel oxide is primarily used in batteries, it can also have biological impacts. For instance, it has been shown to affect the growth and cellular respiration of the bacterium Bacillus subtilis . .
Pharmacokinetics
Its performance in a battery can be influenced by factors such as its composition and structural characteristics .
Result of Action
The action of lithium manganese nickel oxide in a battery results in the storage and release of energy. The intercalation and de-intercalation of lithium ions during charging and discharging allow the battery to store and deliver energy . Increasing the nickel content in the compound can lower its thermal stability and capacity retention .
Action Environment
The performance of lithium manganese nickel oxide can be influenced by environmental factors. For instance, oxygen can generate from the metal oxide at 300 °C when fully discharged, degrading the lattice . Higher nickel content decreases the oxygen generation temperature while also increasing the heat generation during battery operation . Therefore, the environment in which the battery operates, including temperature and state of charge, can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dilithium;manganese(2+);nickel(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.2Mn.2Ni.5O/q2*+1;4*+2;5*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZCSWCMSTDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Ni+2].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2Mn2Ni2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-75-3 |
Source


|
| Record name | dilithium trimanganese nickel octoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)

![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)








